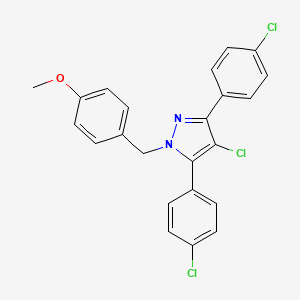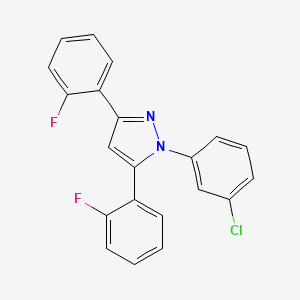![molecular formula C19H19F3N6O B10926828 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine cores. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group using reagents like sodium methoxide
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include:
- 1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
- N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine
Compared to these compounds, (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone exhibits unique structural features that may enhance its biological activity and specificity.
Properties
Molecular Formula |
C19H19F3N6O |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C19H19F3N6O/c1-10-16-12(9-13(11-3-4-11)24-17(16)26(2)25-10)18(29)27-8-6-14(19(20,21)22)28-15(27)5-7-23-28/h5,7,9,11,14H,3-4,6,8H2,1-2H3 |
InChI Key |
DTNJFESXGSJKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10926749.png)

![N,1,3,5-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10926762.png)



![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone](/img/structure/B10926805.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926813.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926821.png)
![methyl 1-({[4-({(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10926824.png)
![3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10926829.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B10926830.png)
